REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:13][CH2:12][CH:11]2[CH2:14][N:15](C(OC(C)(C)C)=O)[CH2:16][CH:10]2[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[ClH:24].C(OCC)C>C(O)C.C(O)(C)C>[Cl-:24].[CH2:1]([NH+:8]1[CH2:13][CH2:12][CH:11]2[CH2:14][NH2+:15][CH2:16][CH:10]2[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl-:24] |f:5.6.7|
|
Name
|
|
Quantity
|
1.355 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC2C(CC1)CN(C2)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the obtained mixture was stirred at room temperature for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
precipitated
|
Type
|
FILTRATION
|
Details
|
The product was filtered
|
Type
|
WASH
|
Details
|
after an additional washing with diethyl ether
|
Type
|
CUSTOM
|
Details
|
the product was dried
|
Type
|
CUSTOM
|
Details
|
Additional product was obtained by concentration of the filtrates and crystallization from diethyl ether
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[NH+]1CC2C(CC1)C[NH2+]C2.[Cl-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |